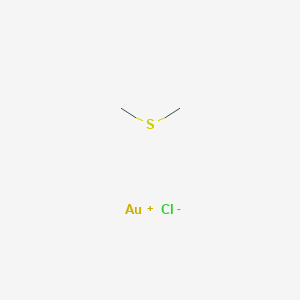

Chloro(dimethylsulfide)gold(I)

CAS No.: 29892-37-3

Cat. No.: VC4134602

Molecular Formula: C2H6AuClS

Molecular Weight: 294.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29892-37-3 |

|---|---|

| Molecular Formula | C2H6AuClS |

| Molecular Weight | 294.55 g/mol |

| IUPAC Name | gold(1+);methylsulfanylmethane;chloride |

| Standard InChI | InChI=1S/C2H6S.Au.ClH/c1-3-2;;/h1-2H3;;1H/q;+1;/p-1 |

| Standard InChI Key | YQALRAGCVWJXGB-UHFFFAOYSA-M |

| SMILES | CSC.Cl[Au] |

| Canonical SMILES | CSC.[Cl-].[Au+] |

Introduction

Structural Characteristics

Molecular Geometry

The complex adopts a nearly linear geometry at the gold center, with a bond angle of 176.9° between the sulfur and chlorine ligands . This geometry is consistent with the preference of gold(I) for two-coordinate structures, minimizing steric hindrance and maximizing stability. The Au–S bond distance is 2.271(2) Å, comparable to other gold(I)-sulfur complexes, while the Au–Cl bond measures 2.283(2) Å .

Spectroscopic and Crystallographic Data

X-ray crystallography confirms the linear configuration, and nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments for the methyl groups in Me₂S . Isotopic studies using deuterated Me₂S-d₆ demonstrate high purity, as evidenced by gas-phase infrared and mass spectra .

| Property | Value | Source |

|---|---|---|

| Au–S bond distance | 2.271(2) Å | |

| Au–Cl bond distance | 2.283(2) Å | |

| Melting point | 160°C | |

| Molecular weight | 294.547 g/mol |

Synthesis and Preparation

Conventional Methods

Me₂SAuCl is typically synthesized by dissolving gold in aqua regia to form chloroauric acid (HAuCl₄), followed by the addition of dimethyl sulfide . An alternative route employs sodium tetrachloroaurate (NaAuCl₄) as the gold source, yielding the complex via ligand substitution:

Isotopic Synthesis

Deuterated analogs, such as Me₂S-d₆AuCl, are synthesized by reducing dimethyl sulfoxide-d₆ with triphenylphosphine in a solvent mixture of carbon tetrachloride and 2,2-dimethoxydiethyl ether . This method achieves high isotopic purity (≥97%), enabling precise mechanistic studies in catalysis .

Chemical Reactivity

Ligand Displacement

The labile Me₂S ligand is readily replaced by stronger donors (L), facilitating the synthesis of diverse gold(I) complexes:

This reaction is exploited to generate complexes with phosphines, N-heterocyclic carbenes (NHCs), and thiolates .

Decomposition Pathways

Exposure to light, heat, or oxygen prompts decomposition to elemental gold, limiting its handling to inert atmospheres and dark conditions . Thermolysis studies reveal a decomposition onset at 160°C, consistent with its melting point .

Applications in Catalysis and Synthesis

Catalytic Cross-Coupling Reactions

Me₂SAuCl serves as a precursor for NHC-gold(I) complexes (e.g., IMesAuCl, IPrAuCl), which exhibit activity in cross-coupling reactions . For instance, IMesAuPh (derived from Me₂SAuCl) reacts with iodobenzene to form biphenyl, albeit via a proposed Au(0) intermediate . This highlights gold’s dual role as a catalyst and intermediate in organic transformations.

Isotopic Labeling Studies

Deuterated Me₂S-d₆AuCl enables tracing gold’s mechanistic pathways in catalytic cycles, particularly in infrared and mass spectrometry analyses . Such studies are critical for elucidating reaction mechanisms in homogeneous catalysis.

| Supplier | Package Size | Price |

|---|---|---|

| CymitQuimica | 1 g | €278.00 |

| TCI America | 1 g | $582.62 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume